3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide
Description
3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)7-11(15)13-6-4-5-10-8-14-16-9-10/h8-9H,4-7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIUQZCORIXSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCC1=CON=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide typically involves the formation of the oxazole ring followed by the attachment of the butanamide moiety. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the C2 and C5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced oxazole compounds.
Scientific Research Applications
3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1,2-oxazole: Another oxazole derivative with similar structural features.
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide: Known for its antimicrobial properties.
Uniqueness
3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3,3-Dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide can be represented as follows:
This compound features a dimethyl group and an oxazole ring that may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. For instance, related derivatives have shown potent cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibiting COX-1 and COX-2 can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation .
Antimicrobial Activity
Research into isoxazole derivatives suggests that they possess antimicrobial properties. The compound may inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration in the development of new antimicrobial agents.
The biological activity of 3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX, this compound may reduce inflammatory responses.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
Study 1: Anticancer Efficacy
A study demonstrated that a related oxazole derivative significantly inhibited the growth of A549 and MCF-7 cell lines with IC50 values below those of standard chemotherapeutics like meloxicam. The study utilized molecular docking to elucidate the binding interactions with COX enzymes .
Study 2: Anti-inflammatory Effects
In another investigation, compounds similar to 3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide were tested for their ability to inhibit COX enzymes in vitro. Results showed a marked reduction in inflammatory markers in treated samples compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
